molecular formula C13H7Cl2IN2 B13661183 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine

2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Katalognummer: B13661183
Molekulargewicht: 389.01 g/mol
InChI-Schlüssel: KQRPOYRSHWFKDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a dichlorophenyl group and an iodine atom attached to the imidazo[1,2-a]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone under microwave irradiation . The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures (around 150°C) for a short duration (approximately 10 minutes). The reaction mixture is then cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up using industrial microwave reactors, and the reaction conditions can be optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted imidazo[1,2-a]pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound has shown promise as a scaffold for the development of anticancer agents.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its cytotoxic effects on cancer cells . The exact molecular pathways and targets may vary depending on the specific application and the modifications made to the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both dichlorophenyl and iodine substituents, which confer distinct chemical and biological properties. Its ability to undergo various substitution reactions and its potential as a scaffold for drug development highlight its versatility and importance in scientific research.

Eigenschaften

Molekularformel

C13H7Cl2IN2

Molekulargewicht

389.01 g/mol

IUPAC-Name

2-(3,4-dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Cl2IN2/c14-10-3-1-8(5-11(10)15)12-7-18-6-9(16)2-4-13(18)17-12/h1-7H

InChI-Schlüssel

KQRPOYRSHWFKDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)I)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.